molecular formula C8H10ClF2NS B12313788 {3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride

{3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride

Cat. No.: B12313788
M. Wt: 225.69 g/mol
InChI Key: IZDOOVYBZMMFDR-UHFFFAOYSA-N
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Description

Introduction to {3-[(Difluoromethyl)sulfanyl]phenyl}methanamine Hydrochloride

This compound is an organosulfur compound characterized by a phenylmethanamine backbone modified with a difluoromethylsulfanyl substituent. Its structural and regulatory properties make it a subject of interest in chemical synthesis and material science research.

Chemical Identification and Nomenclature

A systematic approach to chemical identification ensures unambiguous communication across scientific disciplines.

IUPAC Name and Structural Formula

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [3-(difluoromethylsulfanyl)phenyl]methanamine hydrochloride . The structural formula, represented in SMILES notation, is NCC1=CC=CC(SC(F)F)=C1.[H]Cl, which denotes a benzene ring with a methanamine group (-CH2NH2) at position 1 and a difluoromethylsulfanyl (-SCF2H) substituent at position 3, coupled with a hydrochloride counterion.

The molecular formula is C8H10ClF2NS , with a molecular weight of 225.69 g/mol . These identifiers are critical for distinguishing the compound from structurally similar derivatives.

Systematic vs. Common Nomenclature in Sulfanyl Methanamine Derivatives

Systematic nomenclature prioritizes substituent positions and functional groups. In this case, the numbering of the benzene ring begins at the methanamine group, with the difluoromethylsulfanyl group assigned to position 3. Common names, however, often simplify terminology for industrial or commercial use. For example, the compound is alternatively labeled (3-((difluoromethyl)thio)phenyl)methanamine hydrochloride , where "thio" replaces "sulfanyl" as a non-IUPAC synonym. Other aliases include starbld0044557 and DXC58424 , which are internal codes used in chemical catalogs.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10ClF2NS

Molecular Weight

225.69 g/mol

IUPAC Name

[3-(difluoromethylsulfanyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C8H9F2NS.ClH/c9-8(10)12-7-3-1-2-6(4-7)5-11;/h1-4,8H,5,11H2;1H

InChI Key

IZDOOVYBZMMFDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SC(F)F)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Pathway

  • Synthesis of 3-[(Difluoromethyl)sulfanyl]benzaldehyde :

    • Method : Copper-mediated difluoromethylthiolation of 3-bromobenzaldehyde using sodium chlorodifluoroacetate (SCDA) and CuTc (copper thiophene-2-carboxylate) in DMF at 95°C.
    • Reaction :
      $$
      \text{3-BrC}6\text{H}4\text{CHO} + \text{SCDA} \xrightarrow{\text{CuTc, DMF}} \text{3-SCF}2\text{H-C}6\text{H}_4\text{CHO}
      $$
    • Yield : 85–93%.
  • Reductive Amination :

    • Method : React 3-[(Difluoromethyl)sulfanyl]benzaldehyde with ammonium chloride and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature.
    • Reaction :
      $$
      \text{3-SCF}2\text{H-C}6\text{H}4\text{CHO} + \text{NH}4\text{Cl} \xrightarrow{\text{NaBH}3\text{CN}} \text{3-SCF}2\text{H-C}6\text{H}4\text{CH}2\text{NH}2
      $$
    • Yield : 70–78%.
  • Hydrochloride Salt Formation :

    • Method : Treat the free amine with HCl gas in diethyl ether.
    • Purity : >99% (by HPLC).

Advantages and Limitations

  • Advantages : High functional group tolerance; avoids harsh reducing agents.
  • Limitations : Requires synthesis of aldehyde precursor, which adds steps.

Nitrile Reduction Route

Synthetic Pathway

  • Synthesis of 3-[(Difluoromethyl)sulfanyl]benzonitrile :

    • Method : Radical difluoromethylation of 3-mercaptobenzonitrile using SCDA and K₂CO₃ in DMF at 95°C.
    • Reaction :
      $$
      \text{3-SH-C}6\text{H}4\text{CN} + \text{SCDA} \xrightarrow{\text{K}2\text{CO}3} \text{3-SCF}2\text{H-C}6\text{H}_4\text{CN}
      $$
    • Yield : 88%.
  • Nitrile Reduction to Amine :

    • Method : Use BH₃·THF complex in THF at 0°C, followed by HCl hydrolysis at 100°C.
    • Reaction :
      $$
      \text{3-SCF}2\text{H-C}6\text{H}4\text{CN} \xrightarrow{\text{BH}3\cdot\text{THF}} \text{3-SCF}2\text{H-C}6\text{H}4\text{CH}2\text{NH}_2
      $$
    • Yield : 82%.
  • Hydrochloride Salt Formation :

    • Method : Crystallization from ethanol/HCl.

Advantages and Limitations

  • Advantages : Scalable; avoids intermediates prone to oxidation.
  • Limitations : BH₃·THF requires careful handling; nitrile precursor synthesis is multi-step.

Nucleophilic Substitution of 3-Bromophenylmethanamine

Synthetic Pathway

  • Substitution Reaction :

    • Method : React 3-bromophenylmethanamine with sodium difluoromethylthiolate (NaSCF₂H) in DMF at 120°C.
    • Reaction :
      $$
      \text{3-Br-C}6\text{H}4\text{CH}2\text{NH}2 + \text{NaSCF}2\text{H} \rightarrow \text{3-SCF}2\text{H-C}6\text{H}4\text{CH}2\text{NH}2
      $$
    • Yield : 65–72%.
  • Hydrochloride Salt Formation :

    • Method : Acidify with concentrated HCl in ethanol.

Advantages and Limitations

  • Advantages : Direct substitution; fewer steps.
  • Limitations : Low availability of NaSCF₂H; side reactions (e.g., elimination).

Gabriel Synthesis with Phthalimide Protection

Synthetic Pathway

  • Phthalimide Protection :

    • Method : React 3-[(Difluoromethyl)sulfanyl]benzyl chloride with potassium phthalimide in DMF at 80°C.
    • Reaction :
      $$
      \text{3-SCF}2\text{H-C}6\text{H}4\text{CH}2\text{Cl} + \text{C}6\text{H}4(\text{CO})_2\text{NK} \rightarrow \text{Phthalimide intermediate}
      $$
    • Yield : 90%.
  • Deprotection to Amine :

    • Method : Hydrazinolysis with hydrazine hydrate in ethanol.
    • Yield : 75%.
  • Hydrochloride Salt Formation :

    • Method : Treat with HCl in diethyl ether.

Advantages and Limitations

  • Advantages : Protects amine during sulfanyl introduction.
  • Limitations : Multi-step; hydrazine is toxic.

Buchwald-Hartwig Amination

Synthetic Pathway

  • Coupling Reaction :

    • Method : Palladium-catalyzed amination of 3-[(Difluoromethyl)sulfanyl]bromobenzene with methylamine using Pd(OAc)₂ and XPhos ligand.
    • Reaction :
      $$
      \text{3-SCF}2\text{H-C}6\text{H}4\text{Br} + \text{CH}3\text{NH}2 \xrightarrow{\text{Pd(OAc)}2} \text{3-SCF}2\text{H-C}6\text{H}4\text{CH}2\text{NH}_2
      $$
    • Yield : 68%.
  • Hydrochloride Salt Formation :

    • Method : Acidify with HCl gas.

Advantages and Limitations

  • Advantages : High regioselectivity; compatible with sensitive groups.
  • Limitations : Costly catalysts; requires inert conditions.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Key Limitations
Reductive Amination 70–78 Mild conditions; high purity Multi-step aldehyde synthesis
Nitrile Reduction 82 Scalable; avoids unstable intermediates BH₃·THF handling challenges
Nucleophilic Substitution 65–72 Direct substitution; fewer steps Limited reagent availability
Gabriel Synthesis 75 Amine protection minimizes side reactions Toxic reagents; multi-step
Buchwald-Hartwig 68 High selectivity; versatile Expensive catalysts; inert conditions

Chemical Reactions Analysis

Types of Reactions

{3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can lead to a variety of difluoromethylated derivatives .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development : The compound's structural features suggest potential as a lead compound in the development of new pharmaceuticals, particularly targeting enzymes and receptors involved in disease processes. Interaction studies using molecular docking techniques have indicated promising binding affinities to various biological targets, which are essential for optimizing therapeutic efficacy.
  • Antimalarial Activity : Research indicates that compounds with similar structural motifs to {3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride may exhibit antimalarial properties. The compound's ability to inhibit key metabolic pathways in Plasmodium falciparum, the causative agent of malaria, positions it as a potential candidate for further investigation in antimalarial drug development .
  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound against various human cell lines. Preliminary findings suggest varying levels of toxicity, which necessitate further structural optimization to enhance selectivity towards target cells while minimizing adverse effects on healthy cells.

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions requiring precise control over conditions to achieve high yields and purity. Modifications of the compound can be explored to enhance its pharmacological profiles, such as altering substituents on the phenyl ring or methanamine moiety to improve biological activity and reduce toxicity.

Case Studies

Several studies have highlighted the potential applications and efficacy of compounds similar to this compound:

  • Antiparasitic Efficacy : A study demonstrated that derivatives with similar structures effectively inhibited Plasmodium falciparum through targeted metabolic pathways, suggesting a pathway for developing new antimalarial agents .
  • Cytotoxicity Profiles : Research focusing on cytotoxicity revealed that certain derivatives exhibited selective toxicity towards cancer cell lines while showing reduced effects on normal cells, indicating their potential use in targeted cancer therapies.

Mechanism of Action

The mechanism of action of {3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The sulfanyl group can also participate in redox reactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Difluoromethoxy vs. Difluoromethylsulfanyl
  • [2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride (C₉H₁₁F₂NO₂, MW 219.19 g/mol): Features a difluoromethoxy (-O-CF₂H) group at the ortho position and a methoxy (-OCH₃) group at the meta position. The difluoromethoxy group is less lipophilic than the difluoromethylsulfanyl group but contributes similar electron-withdrawing effects. This compound’s solubility in polar solvents is likely higher due to the oxygen atom .
Trifluoromethyl vs. Difluoromethylsulfanyl
  • (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride (C₉H₁₁ClF₃N, MW 225.64 g/mol): Contains a trifluoromethyl (-CF₃) group, which is more electron-withdrawing than -S-CF₂H. The ethylamine chain (vs. benzylamine) may alter target interactions, as seen in its application as a chiral building block for kinase inhibitors .

Heterocyclic and Aliphatic Modifications

  • trans-[3-(Difluoromethyl)cyclobutyl]methanamine hydrochloride: Incorporates a cyclobutyl ring with a difluoromethyl group, reducing aromaticity but increasing conformational rigidity. This structure may favor binding to targets requiring non-planar interactions, such as G protein-coupled receptors .
  • The dichlorophenyl group increases molecular weight (MW ~303.2 g/mol) and logP (~3.8) compared to the target compound .

Functional Group Transformations

  • [4-(Difluoromethyl)phenyl]methanesulfonyl chloride : Replaces the amine group with a sulfonyl chloride (-SO₂Cl), rendering it reactive for nucleophilic substitutions. This compound is a precursor for sulfonamide drugs, highlighting the versatility of difluoromethylphenyl scaffolds .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP* (Estimated)
{3-[(Difluoromethyl)sulfanyl]phenyl}methanamine HCl C₈H₁₀ClF₂NS 233.68 -S-CF₂H (meta) ~2.5
[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine HCl C₉H₁₁F₂NO₂ 219.19 -O-CF₂H (ortho), -OCH₃ (meta) ~1.8
(R)-1-(3-(Trifluoromethyl)phenyl)ethanamine HCl C₉H₁₁ClF₃N 225.64 -CF₃ (meta), ethylamine chain ~2.2
trans-[3-(Difluoromethyl)cyclobutyl]methanamine HCl C₆H₁₂ClF₂N 171.62 Cyclobutyl, -CF₂H ~1.5
[4-(3,4-Dichlorophenyl)phenyl]methylamine HCl C₁₃H₁₂Cl₃N 303.2 -Cl (3,4-positions, biphenyl) ~3.8

Research Findings and Implications

  • Electronic Effects : The difluoromethylsulfanyl group in the target compound provides moderate electron-withdrawing effects compared to -CF₃, balancing reactivity and stability in metabolic pathways .
  • Biological Activity : Compounds with -S-CF₂H groups show enhanced binding to sulfur-accepting enzyme pockets, as seen in kinase inhibitors, whereas -O-CF₂H analogs may target oxidoreductases .
  • Synthetic Accessibility : suggests that coupling reactions (e.g., HOBt/EDC*HCl) are viable for synthesizing benzylamine derivatives, though steric hindrance from the difluoromethyl group may require optimized conditions .

Biological Activity

{3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a difluoromethyl group attached to a sulfur atom, which is further linked to a phenyl ring and an amine group. This unique structure contributes to its biological properties, particularly its interactions with various molecular targets.

The mechanism of action for this compound is primarily based on its ability to interact with specific enzymes and receptors. The difluoromethyl group enhances lipophilicity, allowing better membrane permeability, while the amine group can form hydrogen bonds with biological targets, modulating their activity.

Biological Activity

Research indicates that this compound exhibits diverse biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar difluoromethyl and sulfanyl functionalities have shown significant antimicrobial properties against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy .
  • Cellular Effects : It has been used as a probe in biochemical assays to study cellular processes, indicating its role in cell signaling and metabolic regulation .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to {3-[(Difluoromethyl)sulfanyl]phenyl}methanamine exhibited minimum inhibitory concentration (MIC) values as low as 1 µg/mL against several bacterial strains .
  • Stability Studies : Research highlighted the stability of fluorinated compounds in physiological conditions. For instance, while some fluorinated compounds showed significant decomposition at physiological pH over time, others maintained stability, suggesting that the structural integrity of {3-[(Difluoromethyl)sulfanyl]phenyl}methanamine may influence its biological activity .

Data Table: Biological Activity Overview

Biological ActivityObservationsReference
AntimicrobialMIC values as low as 1 µg/mL against MRSA
Enzyme InhibitionPotential inhibition of metabolic enzymes
Cellular InteractionUsed as a probe in biochemical assays

Applications in Medicinal Chemistry

The compound's unique properties make it a candidate for further exploration in drug development. Its ability to enhance pharmacokinetic profiles through late-stage functionalization techniques is particularly noteworthy. The incorporation of the difluoromethyl group can improve the lipophilicity and metabolic stability of pharmaceuticals .

Q & A

Q. What are the recommended synthetic routes for {3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride, and how can purity be validated?

  • Methodological Answer : A plausible synthesis involves reacting 3-mercaptophenylmethanamine with difluoromethylating agents (e.g., difluorocarbene precursors) under inert conditions. Post-synthesis, purification via recrystallization or column chromatography is critical. Purity validation should employ HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹⁹F NMR to confirm structural integrity . For hydrochloride salt formation, stoichiometric HCl in anhydrous ether is recommended, with residual solvent removal under vacuum.
Characterization Techniques Parameters
HPLCColumn: C18; Mobile Phase: 0.1% TFA in H₂O/MeCN (95:5 to 5:95)
¹H NMRSolvent: D₂O or DMSO-d6; δ ~2.8–3.5 ppm (CH₂NH₂), δ ~6.5–7.8 ppm (aromatic protons)
¹⁹F NMRδ ~-100 to -130 ppm (CF₂S group)

Q. How should researchers handle stability and storage of this compound to prevent degradation?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS. Hydrolytic degradation is likely due to the sulfanyl group; avoid aqueous buffers unless freshly prepared. For long-term storage, lyophilization is advised .

Advanced Research Questions

Q. How do difluoromethyl sulfanyl groups influence the compound’s bioavailability and target binding?

  • Methodological Answer : The CF₂S moiety enhances metabolic stability by resisting oxidative cleavage compared to thioether (CH₃S) groups. Fluorine’s electronegativity lowers the pKa of adjacent amines, improving membrane permeability . To assess binding, perform molecular docking (e.g., AutoDock Vina) with target proteins, comparing docking scores against non-fluorinated analogs. Validate with SPR (surface plasmon resonance) to measure binding kinetics (Kₐ, Kₑ) .
Property Impact of CF₂S
LogP↑ Lipophilicity
Metabolic Stability↑ Resistance to CYP450 oxidation
Target Affinity↑ via hydrophobic/electrostatic interactions

Q. How can contradictory data from NMR and mass spectrometry be resolved during structural confirmation?

  • Methodological Answer : Discrepancies often arise from residual solvents (e.g., DMSO in NMR) or adducts in MS (e.g., Na⁺/K⁺). For NMR, use deuterated solvents and 2D techniques (COSY, HSQC) to assign protons. For MS, employ high-resolution ESI-MS in positive/negative ion modes and compare isotopic patterns with theoretical values (e.g., Cl⁻ isotopic signature at m/z 35/37). Cross-validate with elemental analysis (C, H, N, S, F) .

Q. What strategies optimize yield in the hydrochloride salt formation step?

  • Methodological Answer : Use a pH-controlled approach : Dissolve the free base in dry THF, add HCl gas (1.1 equiv) at 0°C, and monitor pH (target 2–3). Precipitate the salt by adding cold diethyl ether. For low yields, consider counterion screening (e.g., trifluoroacetate) or solvent optimization (acetonitrile/ethyl acetate mixtures). Purity >98% is achievable via repetitive dissolution/precipitation cycles .

Experimental Design & Troubleshooting

Q. How to design an in vitro assay to evaluate this compound’s activity against neurological targets?

  • Methodological Answer : Use primary neuronal cultures or SH-SY5Y cells. Pre-treat with the compound (1–100 µM) and measure cAMP/PKA pathways via ELISA. Include a positive control (e.g., forskolin) and a fluorinated analog to isolate CF₂S-specific effects. For receptor binding, perform radioligand displacement assays (³H-labeled antagonists) with membrane homogenates. Normalize data to protein content (Bradford assay) .

Q. What analytical methods detect trace impurities from incomplete difluoromethylation?

  • Methodological Answer : LC-MS/MS in MRM mode can identify unreacted precursors (e.g., 3-mercaptophenylmethanamine) and byproducts (e.g., monofluorinated derivatives). Use a phenyl-hexyl column for better separation of hydrophobic impurities. Quantify impurities against a calibrated reference standard (≤0.15% acceptance criteria) .

Safety & Compliance

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Follow GHS Category 2 guidelines: Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid inhalation. For spills, neutralize with 5% sodium bicarbonate and absorb with vermiculite. Waste disposal must comply with halogenated organic waste regulations (incineration at >1,000°C) .

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